

MIR96-IN-1: A Technical Guide to its Discovery and Chemical Properties

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Compound of Interest

Compound Name: MIR96-IN-1

Cat. No.: B609051

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Abstract

MIR96-IN-1 is a small molecule inhibitor that selectively targets the biogenesis of microRNA-96 (miR-96), a microRNA implicated in various cancers. This technical guide provides an in-depth overview of the initial discovery, chemical properties, and mechanism of action of **MIR96-IN-1**. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development.

Initial Discovery

The discovery of **MIR96-IN-1** was a result of a novel sequence-based drug discovery approach termed "Inforna".^{[1][2][3]} This computational method was designed to identify small molecules that could bind to specific RNA secondary structures from sequence information alone. The Inforna platform analyzed the secondary structures of all human microRNA hairpin precursors from miRBase20 and compared them against a database of known RNA motif-small molecule interactions.^[1] This screening identified a benzimidazole derivative, designated as compound 1 (**MIR96-IN-1**), as having a high "fitness score" for binding to the Drosha processing site within the precursor of miR-96 (pri-miR-96).^[1] This targeted approach allowed for the rational design of a small molecule to modulate the function of a specific microRNA, representing a significant advancement in RNA-targeted therapeutics.

Chemical Properties

MIR96-IN-1 is a benzimidazole derivative. Its chemical structure and properties are summarized in the table below.

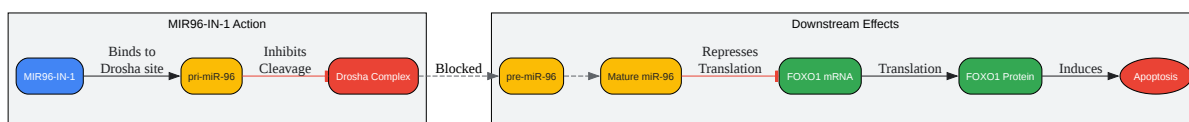
Property	Value
IUPAC Name	N-(3-azidopropyl)-2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazol-5-amine
Molecular Formula	C33H48N8O2
CAS Number	1311982-88-3
Canonical SMILES	<chem>O=C(NCCCN=[N+]=[N-])CCOC1=C(C(C)(C)C)C=C(C2=NC3=CC=C(N4CCN(C)CC4)C=C3N2)C=C1C(C)(C)C</chem>
Chemical Class	Benzimidazole

Mechanism of Action

MIR96-IN-1 functions by directly binding to the Drosha processing site within the hairpin precursor of miR-96. This interaction physically obstructs the Drosha microprocessor complex, thereby inhibiting the cleavage of pri-miR-96 into its precursor form, pre-miR-96.^[4] The inhibition of this crucial step in miRNA biogenesis leads to a significant and selective reduction in the levels of mature miR-96 within the cell.

A primary downstream target of miR-96 is the transcription factor FOXO1. By reducing miR-96 levels, **MIR96-IN-1** effectively de-represses FOXO1, leading to an increase in its protein expression.^{[1][5]} FOXO1 is a known tumor suppressor that can induce apoptosis. The upregulation of FOXO1 by **MIR96-IN-1** triggers the apoptotic pathway in cancer cells, highlighting its potential as a therapeutic agent.^{[1][5]}

Signaling Pathway



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Caption: **MIR96-IN-1** inhibits pri-miR-96 processing, leading to FOXO1 upregulation and apoptosis.

Quantitative Data

The following table summarizes the key quantitative data for **MIR96-IN-1**'s activity.

Parameter	Value	Cell Line/System	Reference
Binding Affinity (Kd) for RNA1	1.3 μ M	In vitro	[4]
Binding Affinity (Kd) for RNA2	9.4 μ M	In vitro	[4]
Binding Affinity (Kd) for RNA3	3.4 μ M	In vitro	[4]
Binding Affinity (Kd) for RNA4	1.3 μ M	In vitro	[4]
Binding Affinity (Kd) for RNA5	7.4 μ M	In vitro	[4]
Effective Concentration (miR-96 reduction)	90% reduction at 40 μ M	Breast Cancer Cells	
Apoptosis Induction	Micromolar concentrations	Breast Cancer Cells	[4]

Experimental Protocols

Synthesis of MIR96-IN-1

While a detailed step-by-step protocol for the synthesis of **MIR96-IN-1** is proprietary, the general synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. For **MIR96-IN-1**, this would likely involve the reaction of a substituted benzene-1,2-diamine with a substituted benzoic acid derivative, followed by functional group manipulations to introduce the azide-containing side chain.

In Vitro Drosha Cleavage Assay

This assay assesses the ability of **MIR96-IN-1** to inhibit the processing of pri-miR-96 by the Drosha microprocessor complex.

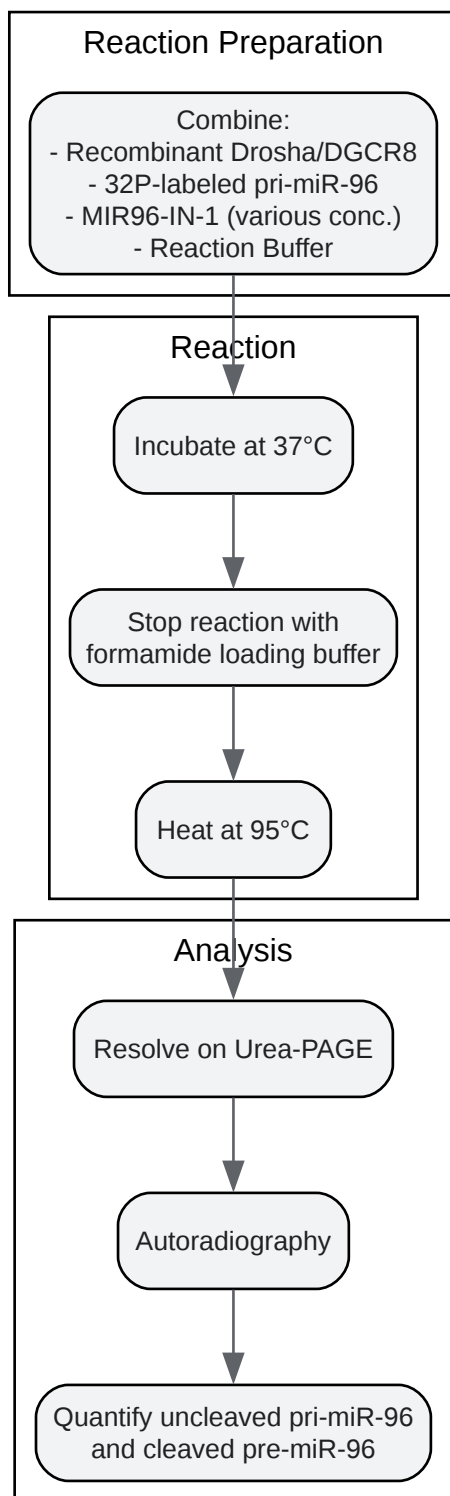
Materials:

- Recombinant human Drosha and DGCR8 proteins
- In vitro transcribed 32P-labeled pri-miR-96
- **MIR96-IN-1**
- Reaction buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 5% glycerol, 3.2 mM MgCl₂)
- Urea-PAGE gels

Protocol:

- Set up the cleavage reaction by combining the recombinant Drosha/DGCR8 complex, 32P-labeled pri-miR-96, and varying concentrations of **MIR96-IN-1** in the reaction buffer.
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a formamide-containing loading buffer.
- Denature the samples by heating at 95°C.

- Resolve the cleavage products on a denaturing urea-PAGE gel.
- Visualize the results by autoradiography and quantify the bands corresponding to the uncleaved pri-miR-96 and the cleaved pre-miR-96 product.



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